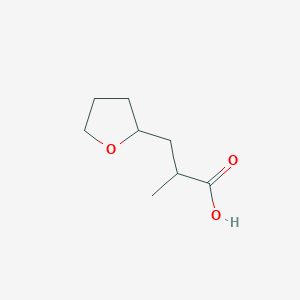

2-methyl-3-(oxolan-2-yl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVOMWXXVTYVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 3 Oxolan 2 Yl Propanoic Acid

Retrosynthetic Analysis of 2-methyl-3-(oxolan-2-yl)propanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the primary disconnections involve the carbon-carbon bond linking the side chain to the oxolane ring and the bonds within the oxolane ring itself.

A logical primary disconnection is at the C-C bond between the oxolane ring and the propanoic acid moiety. This suggests two main approaches:

Alkylation of a propanoate equivalent: This pathway involves a nucleophilic propanoate synthon (or its equivalent, like an enolate) attacking an electrophilic 2-substituted oxolane.

Coupling of an oxolane-derived nucleophile: This strategy employs a nucleophilic organometallic species derived from the oxolane ring, which then reacts with an electrophilic fragment containing the methylpropanoate skeleton.

A further disconnection breaks down the oxolane ring. A common retrosynthetic step for cyclic ethers is an intramolecular Williamson ether synthesis, which disconnects the ring to a linear hydroxy-halide or a similar precursor. This leads back to a 1,4-diol or a related acyclic precursor with appropriate functional groups to facilitate cyclization.

Established and Emerging Synthetic Routes to the Oxolane Ring System

The tetrahydrofuran (B95107) (oxolane) ring is a prevalent structural motif in a vast number of biologically active natural products. nih.gov Consequently, a multitude of methods for its stereoselective construction have been developed. nih.gov

Cyclization Reactions for Tetrahydrofuran (Oxolane) Core Formation

The formation of the tetrahydrofuran core is frequently achieved through intramolecular cyclization reactions. These methods are often reliable and can provide good control over stereochemistry.

Intramolecular SN2 Reactions: Classical approaches often rely on the intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group, such as a halide or a sulfonate, to form the cyclic ether. nih.gov

Oxidative Cyclization: The oxidative cyclization of 1,5-dienes using metal oxo species, such as those involving Osmium or Ruthenium, is a powerful method for the stereocontrolled synthesis of tetrahydrofuran diols. researchgate.net

Palladium-Catalyzed Cyclization: Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides provide a stereoselective route to substituted tetrahydrofurans. scispace.com These reactions create a new carbon-carbon bond and a new stereocenter concurrently. scispace.com

Radical Cyclizations: Visible-light-mediated photoredox catalysis can be used to generate alkyl radicals that undergo 5-exo-trig cyclizations to form the tetrahydrofuran ring from appropriately functionalized alcohols. nih.gov

Acid-Catalyzed Cyclizations: Brønsted or Lewis acids can catalyze the cyclization of substrates like γ,δ-epoxy alcohols or homoallylic alcohols to yield substituted tetrahydrofurans. nih.gov

| Method | Typical Substrate | Key Reagents/Catalysts | General Outcome | Reference |

|---|---|---|---|---|

| Intramolecular SN2 | Hydroxyalkyl halide/sulfonate | Base | Forms C-O bond directly. | nih.gov |

| Oxidative Cyclization | 1,5-Diene | OsO₄/NMO, Ru catalysts | Forms functionalized THF-diols. | researchgate.net |

| Palladium-Catalyzed Cyclization | γ-Hydroxy terminal alkene | Pd(OAc)₂, Ligands | Forms 2-substituted THFs with C-C bond formation. | scispace.com |

| Photoredox Radical Cyclization | Monoallylated 1,2-diol derivative | Visible light, Photocatalyst | Forms THF via C-C bond formation. | nih.gov |

| Acid-Catalyzed Cyclization | γ,δ-Epoxy alcohol | Lewis or Brønsted Acids (e.g., SnCl₄) | Forms 3-acyl tetrahydrofurans. | nih.gov |

Stereocontrolled Approaches to the Oxolane Moiety

Controlling the stereochemistry of substituents on the tetrahydrofuran ring is a significant challenge in the synthesis of many natural products. combichemistry.com For a 2-substituted oxolane like the one in the target molecule, achieving high diastereoselectivity and enantioselectivity is crucial.

Substrate-Controlled Synthesis: The stereochemistry of the starting material can direct the outcome of the cyclization. For instance, the geometry of the double bond in sulfonyl-substituted homoallylic alcohols can determine the syn/anti selectivity of the resulting 2,5-disubstituted tetrahydrofurans. ic.ac.uk

Intramolecular Phenylselenone Displacement: An efficient and stereocontrolled synthesis of 2-substituted tetrahydrofurans can be achieved through the intramolecular substitution of a phenylselenone group by a hydroxyl group. nih.govresearchgate.net This substitution occurs with an inversion of configuration at the carbon bearing the selenium atom, allowing for predictable stereochemical outcomes. researchgate.net

Palladium-Catalyzed Reactions: The palladium-catalyzed reaction of γ-hydroxy terminal alkenes can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios (up to >20:1 dr). scispace.com

Aldehyde Condensation: The condensation of substituted allylsiloxanes with certain aldehydes can lead to the highly stereoselective construction of tetrasubstituted tetrahydrofurans. nih.gov

Introduction of the Propanoic Acid Side Chain

Once the oxolane ring is constructed, the next key step is the introduction of the 2-methylpropanoic acid side chain. This involves forming a carbon-carbon bond at the 2-position of the ring and establishing the carboxylic acid functionality.

Strategies for Carbon-Carbon Bond Formation at the α-Position of the Acid

The formation of the C-C bond between the oxolane and the side chain is a critical step. This can be achieved through several fundamental reactions in organic synthesis that unite nucleophilic and electrophilic partners. alevelchemistry.co.uk

Enolate Alkylation: The Claisen condensation involves the dimerization of two esters via an alpha C-H addition of one ester's enolate to the carbonyl of the second. msu.edu A variation of this, the Dieckmann condensation, is an intramolecular version used to form rings. libretexts.org For the target molecule, an enolate derived from a propanoate ester could be alkylated with an electrophilic oxolane derivative (e.g., 2-bromotetrahydrofuran).

Aldol Reaction: The aldol reaction joins two carbonyl compounds to form a β-hydroxy carbonyl compound. alevelchemistry.co.uk This could be adapted to form the required C-C bond, followed by subsequent functional group manipulations.

Grignard Reaction: Grignard reagents are versatile nucleophiles that form C-C bonds by reacting with carbonyl compounds. fiveable.me An organomagnesium halide derived from a 2-halo-oxolane could react with a suitable electrophile, or a Grignard reagent could be prepared from a propanoate derivative to attack an electrophilic center on the ring.

Methods for Carboxylic Acid Functional Group Installation

The final step in the synthesis is often the installation or unmasking of the carboxylic acid group.

Hydrolysis of Nitriles: A common two-step method begins with an alkyl halide, which undergoes an SN2 reaction with a cyanide salt to form a nitrile. The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.orglibretexts.org This method has the effect of adding one carbon to the original alkyl chain. libretexts.orgyoutube.com

Carboxylation of Organometallic Reagents: This procedure involves transforming an organic halide into a strongly nucleophilic organometallic species, such as a Grignard or organolithium reagent. almerja.com This nucleophile then adds to carbon dioxide (an electrophile), and subsequent acidification of the resulting carboxylate salt produces the final carboxylic acid. libretexts.orgalmerja.com This also results in the addition of one carbon atom. youtube.com

Oxidation of Primary Alcohols or Aldehydes: If the synthetic route generates a precursor with a primary alcohol or aldehyde group at the appropriate position on the side chain, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid). youtube.com

Deprotection of Esters: Often, the carboxylic acid functionality is carried through a synthesis in a protected form, such as an ester, to prevent unwanted side reactions. The final step is then a simple hydrolysis of the ester to reveal the carboxylic acid. Silyl esters, for example, can serve as protecting groups that are removable under specific conditions. nih.gov

| Method | Starting Material | Key Reagents | Change in Carbon Chain | Reference |

|---|---|---|---|---|

| Nitrile Hydrolysis | Alkyl Halide | 1. NaCN or KCN 2. H₃O⁺ or OH⁻, H₂O, Δ | Adds one carbon | libretexts.orgyoutube.com |

| Grignard Carboxylation | Alkyl Halide | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | Adds one carbon | libretexts.orgyoutube.com |

| Oxidation | Primary Alcohol or Aldehyde | KMnO₄, H₂CrO₄, etc. | No change | youtube.com |

| Ester Hydrolysis | Ester | H₃O⁺ or OH⁻, H₂O, Δ | No change | nih.gov |

Stereoselective and Asymmetric Synthesis of this compound

There is no specific information in the reviewed literature on the stereoselective or asymmetric synthesis of this particular compound. General principles of asymmetric synthesis often employ chiral auxiliaries, chiral catalysts, or enzymes to control the formation of stereocenters.

Chiral Auxiliary and Catalysis in Stereocontrol

No studies were found that describe the use of chiral auxiliaries or specific catalytic systems to control the stereochemistry of this compound. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which they are removed.

Enantioselective Pathways for the Chiral Center at C-2 of the Propanoic Acid

The literature search did not yield any specific enantioselective methods to establish the chiral center at the C-2 position of the propanoic acid moiety in this molecule. Such methods would typically involve asymmetric alkylation of a propanoic acid precursor.

Diastereoselective Control in Compound Synthesis

Information regarding the diastereoselective control during the synthesis of this compound is not available. The molecule contains two chiral centers (at C-2 of the propanoic acid and C-2 of the oxolane ring), and controlling the relative stereochemistry between them would be a key challenge in its synthesis.

Total Synthesis and Analogues of Related Oxolane-Propanoic Acid Derivatives

No publications detailing the total synthesis of this compound were identified. While the synthesis of various other substituted tetrahydrofurans and propanoic acid derivatives has been reported, a direct connection to the target molecule or its closely related analogues could not be established from the available data.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

As no specific synthetic protocols for this compound were found, there is consequently no information available on the optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) or reported yields.

Chemical Reactivity and Derivatization Studies of 2 Methyl 3 Oxolan 2 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for derivatization through esterification, amidation, and reduction.

Esterification Reactions and Mechanistic Investigations

The conversion of 2-methyl-3-(oxolan-2-yl)propanoic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com The reaction is an equilibrium process between the reactants (carboxylic acid and alcohol) and the products (ester and water). masterorganicchemistry.comathabascau.ca

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. byjus.com To drive the equilibrium toward the product side and achieve high yields, a large excess of the alcohol is typically used as the solvent, or water is removed from the reaction mixture as it forms. athabascau.ca

| Catalyst | Alcohol (Reagent) | Conditions | Product | Typical Yield |

| H₂SO₄ (catalytic) | Methanol (B129727) (excess) | Reflux | Methyl 2-methyl-3-(oxolan-2-yl)propanoate | High |

| p-TsOH (catalytic) | Ethanol (excess) | Reflux, Dean-Stark trap | Ethyl 2-methyl-3-(oxolan-2-yl)propanoate | High |

| H₂SO₄ (catalytic) | Propan-1-ol (excess) | Reflux | Propyl 2-methyl-3-(oxolan-2-yl)propanoate | Good-High |

Amidation and Peptide Coupling Applications

The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is crucial in peptide synthesis, where the formation of an amide bond links amino acids. uni-kiel.de The direct reaction with an amine is generally not feasible and requires the use of coupling reagents.

These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov

| Coupling Reagent | Additive | Base | Solvent | Product |

| HATU | None | DIPEA | DMF | 2-methyl-N-alkyl-3-(oxolan-2-yl)propanamide |

| HBTU | HOBt | DIPEA | DMF/DCM | 2-methyl-N-alkyl-3-(oxolan-2-yl)propanamide |

| PyBOP | None | DIPEA | DCM | 2-methyl-N-alkyl-3-(oxolan-2-yl)propanamide |

| DCC | HOBt | None | DCM | 2-methyl-N-alkyl-3-(oxolan-2-yl)propanamide |

Reduction Reactions to Alcohol and Aldehyde Derivatives

The carboxylic acid functionality of this compound can be fully reduced to a primary alcohol or partially reduced to an aldehyde.

Reduction to Alcohol: Strong reducing agents are required for the conversion of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, readily reducing the carboxylic acid to 2-methyl-3-(oxolan-2-yl)propan-1-ol. masterorganicchemistry.comharvard.edudoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or basic aqueous workup to neutralize the reaction and protonate the resulting alkoxide. harvard.edu Borane complexes, such as borane-tetrahydrofuran (BH₃•THF), are also highly effective and offer greater selectivity, as they can reduce carboxylic acids in the presence of other reducible functional groups like esters. harvard.edu

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation is typically a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent that prevents over-reduction to the alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for the reduction of esters to aldehydes. acs.org

| Reagent | Solvent | Product | Functional Group Transformation |

| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | 2-methyl-3-(oxolan-2-yl)propan-1-ol | -COOH → -CH₂OH |

| Borane (BH₃•THF) | THF | 2-methyl-3-(oxolan-2-yl)propan-1-ol | -COOH → -CH₂OH |

| DIBAL-H (on ester derivative) | Toluene or DCM, -78 °C | 2-methyl-3-(oxolan-2-yl)propanal | -COOR → -CHO |

Reactions of the Oxolane Ring System

The saturated oxolane ring is generally stable but can undergo oxidation or reduction under specific conditions, leading to ring-opened or otherwise transformed products.

Oxidation Reactions Leading to Oxo Derivatives

The oxolane ring is susceptible to oxidation at the α-carbon atoms adjacent to the ether oxygen. The oxidation of this compound can lead to the formation of a γ-lactone by oxidation at the C5 position of the oxolane ring. Various oxidizing agents can achieve this transformation. For instance, iron-containing clay catalysts in the presence of hydrogen peroxide have been shown to oxidize tetrahydrofuran to γ-butyrolactone. rsc.org Similarly, sodium and potassium bromate are effective oxidants for converting cyclic ethers to lactones. researchgate.net

In some cases, oxidation can lead to ring cleavage. The catalytic oxidation of THF in the presence of a diiron complex can yield ring-opened products such as 3-hydroxypropylformate. nih.gov The specific product obtained often depends on the catalyst and reaction conditions employed.

Reduction Reactions for Ring Transformation

The oxolane ring can undergo reductive cleavage, or ring-opening, in the presence of specific reagents. This transformation is useful for converting the cyclic ether into a linear, difunctional molecule. Boron halides, particularly boron tribromide (BBr₃), are well-known reagents for cleaving ethers. researchgate.net The reaction of a 2-substituted oxolane like 2-methyltetrahydrofuran with BBr₃ can proceed via an Sₙ2-type mechanism, leading to the formation of a bromohydrin. researchgate.net

Reductive ring-cleavage can also be accomplished using diborane. acs.org Furthermore, catalytic methods involving transition metals have been developed. For example, nickel-catalyzed cross-coupling reactions can open aryl-substituted tetrahydrofurans to produce acyclic alcohols with high stereospecificity. acs.org Such reactions demonstrate the potential for transforming the oxolane ring of this compound into various linear structures.

Substitution Reactions on the Oxolane Ring

The oxolane ring, a saturated five-membered cyclic ether, is generally stable and less reactive than its strained three-membered counterpart, oxirane (epoxide). However, substitution reactions on the oxolane ring of this compound can be induced, typically by activating the ring. The carbon atoms adjacent to the ring oxygen (C2 and C5) are the most likely sites for nucleophilic substitution.

One plausible strategy to facilitate substitution is the introduction of a good leaving group on the oxolane ring. For instance, radical halogenation could introduce a bromine or chlorine atom, preferentially at the C2 or C5 position. Subsequent reaction with a nucleophile would lead to a substitution product. The regioselectivity of such reactions would be influenced by both steric and electronic factors.

Another approach involves the activation of the ether oxygen with a strong Lewis acid. This can make the adjacent carbon atoms more electrophilic and susceptible to attack by a nucleophile. However, this approach often requires harsh conditions and can lead to ring-opening as a competing reaction.

| Reaction Type | Reagents | Potential Products | General Observations |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 2-(1-bromooxolan-2-yl)-2-methylpropanoic acid | Highly dependent on reaction conditions to control selectivity. |

| Nucleophilic Substitution | NaCN, DMSO | 2-methyl-3-(oxolane-2-carbonitrile)propanoic acid (from a halogenated precursor) | Requires a suitable leaving group on the oxolane ring. |

Ring-Opening and Rearrangement Processes

The oxolane ring of this compound can undergo ring-opening reactions under specific, typically acidic, conditions. The presence of the ether oxygen allows for protonation by a strong acid, which activates the ring for nucleophilic attack. This can be an intramolecular or intermolecular process.

In the presence of a strong acid and a nucleophile (e.g., a halide ion from a hydrohalic acid), the ring can open to form a halo-substituted linear carboxylic acid. The regioselectivity of the ring opening is dictated by the stability of the resulting carbocation-like transition state. In this case, attack at the C2 position would be sterically hindered by the adjacent propanoic acid side chain, suggesting that nucleophilic attack might be favored at the C5 position.

Rearrangement processes can also occur, particularly if a carbocation is formed as an intermediate. For example, treatment with a strong Lewis acid could induce a hydride shift or a more complex rearrangement of the carbon skeleton. In some cases, intramolecular reactions involving the carboxylic acid group can lead to the formation of lactones or other bicyclic products, especially upon activation of the carboxylic acid (e.g., formation of an acyl halide).

| Process | Conditions | Potential Products | Mechanistic Pathway |

| Acid-Catalyzed Ring Opening | HBr, heat | 3-(4-bromobutoxy)-2-methylpropanoic acid | Protonation of the ether oxygen followed by SN2 attack by bromide ion. |

| Intramolecular Cyclization | Thionyl chloride (SOCl2), then a Lewis acid | A bicyclic lactone | Formation of an acyl chloride followed by intramolecular acylation of the oxolane oxygen and subsequent rearrangement. |

Reactivity at the Methylated Stereocenter of the Propanoic Acid

The stereocenter at the C2 position of the propanoic acid moiety is a key feature of this compound. Reactions at this center can proceed with either retention or inversion of stereochemistry, or can lead to racemization.

The acidic proton on the C2 carbon can be removed by a strong base to form an enolate. This enolate is planar at the C2 position, and its subsequent reaction with an electrophile can occur from either face, potentially leading to a mixture of diastereomers. The stereochemical outcome of such reactions is highly dependent on the steric bulk of the oxolane group, the nature of the electrophile, and the reaction conditions (e.g., solvent, temperature, and counter-ion of the base).

For instance, quenching the enolate with a proton source would likely lead to racemization at the C2 center. Alkylation of the enolate with an alkyl halide would introduce a new substituent at the C2 position, and the diastereoselectivity of this reaction would be of significant interest in synthetic applications.

| Reaction | Reagents | Expected Outcome at Stereocenter | Key Considerations |

| Enolate Formation and Protonation | 1. Lithium diisopropylamide (LDA) 2. H3O+ | Racemization | The planarity of the enolate intermediate allows for protonation from either face. |

| Enolate Alkylation | 1. LDA 2. Methyl iodide (CH3I) | Formation of diastereomers | The facial selectivity of the alkylation is influenced by the steric hindrance of the oxolane ring. |

Development of Novel Derivatization Reagents and Protocols

For analytical purposes, such as gas chromatography (GC), it is often necessary to derivatize polar molecules like this compound to increase their volatility and thermal stability. The primary site for derivatization is the carboxylic acid group.

Silylation: This is a common derivatization technique where the acidic proton of the carboxylic acid is replaced by a silyl group, such as a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS ester is significantly more volatile and less polar than the parent carboxylic acid.

Alkylation: The carboxylic acid can be converted into an ester, typically a methyl or ethyl ester, to improve its chromatographic properties. This can be achieved using reagents like diazomethane or by acid-catalyzed esterification with an alcohol. Trimethylsilyldiazomethane offers a safer alternative to diazomethane for methylation.

Acylation: While less common for carboxylic acids themselves, acylation can be used in conjunction with other derivatization strategies or for compounds with additional hydroxyl or amino groups.

| Derivatization Method | Reagent | Derivative Formed | Advantages for GC Analysis |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | This compound, TMS ester | Increased volatility, thermal stability, and improved peak shape. |

| Methylation | Trimethylsilyldiazomethane | Methyl 2-methyl-3-(oxolan-2-yl)propanoate | Increased volatility and good chromatographic performance. |

| Esterification | Acetyl chloride in methanol | Methyl 2-methyl-3-(oxolan-2-yl)propanoate | A classic and effective method for ester formation. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-methyl-3-(oxolan-2-yl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal would provide critical information about the electronic environment, neighboring protons, and the number of protons, respectively.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) | Integration |

| H-1' (COOH) | 10.0 - 12.0 | Singlet (s) | - | 1H |

| H-2 | 2.4 - 2.7 | Multiplet (m) | - | 1H |

| H-3 | 1.6 - 1.9 | Multiplet (m) | - | 2H |

| H-2' (Oxolane) | 3.8 - 4.1 | Multiplet (m) | - | 1H |

| H-5' (Oxolane) | 3.6 - 3.9 | Multiplet (m) | - | 2H |

| H-3', H-4' (Oxolane) | 1.8 - 2.1 | Multiplet (m) | - | 4H |

| CH₃ | 1.1 - 1.3 | Doublet (d) | ~7.0 | 3H |

Carboxylic Acid Proton (H-1'): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and would appear as a broad singlet far downfield.

Methine Proton (H-2): This proton is adjacent to the chiral center and the carbonyl group, leading to a complex multiplet.

Methylene (B1212753) Protons (H-3): These protons are diastereotopic due to the adjacent chiral center, and would likely appear as a complex multiplet.

Oxolane Ring Protons (H-2', H-3', H-4', H-5'): The protons on the tetrahydrofuran (B95107) ring would exhibit complex splitting patterns due to coupling with each other. The protons on C-5' are adjacent to the ring oxygen, causing them to be more deshielded than the protons on C-3' and C-4'.

Methyl Protons (CH₃): These protons would appear as a doublet due to coupling with the adjacent methine proton (H-2).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C-1' (C=O) | 175 - 180 |

| C-2 | 40 - 45 |

| C-3 | 30 - 35 |

| C-2' (Oxolane) | 75 - 80 |

| C-5' (Oxolane) | 65 - 70 |

| C-3', C-4' (Oxolane) | 25 - 30 |

| CH₃ | 15 - 20 |

Carbonyl Carbon (C-1'): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

Oxolane Carbons (C-2', C-5'): The carbons bonded to the ring oxygen atom are deshielded and appear in the 65-80 ppm range.

Aliphatic Carbons (C-2, C-3, C-3', C-4', CH₃): The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through 2-3 bonds). This would be instrumental in tracing the proton connectivity within the propanoic acid chain and the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be critical in determining the relative stereochemistry of the chiral centers at C-2 and C-2'.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the compound. For this compound (C₈H₁₄O₃), the expected exact mass can be calculated.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 159.0965 |

| [M+Na]⁺ | 181.0784 |

| [M-H]⁻ | 157.0819 |

The experimentally determined m/z value from an HRMS analysis would be compared to these calculated values to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Key expected fragmentation pathways for this compound would include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).

Cleavage of the oxolane ring: The tetrahydrofuran ring can undergo cleavage, leading to characteristic fragment ions.

Cleavage of the bond between the propanoic acid chain and the oxolane ring: This would result in ions corresponding to each of these structural units.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, particularly within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase the compound's volatility and thermal stability. A common approach involves converting the carboxylic acid to its corresponding methyl ester. The derivatized sample is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for identification. The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the methoxy (B1213986) group, cleavage of the tetrahydrofuran ring, and other structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing thermally labile or non-volatile compounds like carboxylic acids without the need for derivatization. unimi.it However, to enhance sensitivity, especially in electrospray ionization (ESI) mode, derivatization may still be employed. nih.govnih.gov In a typical LC-MS analysis, the compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient, such as water and acetonitrile (B52724) with a formic acid modifier to improve peak shape and ionization efficiency. unimi.it Following separation, the analyte is introduced into the mass spectrometer. ESI is a common ionization technique for such molecules, and analysis can be performed in either positive or negative ion mode. In positive mode, protonated molecules [M+H]⁺ would be observed, while in negative mode, deprotonated molecules [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used to further fragment these parent ions, providing more detailed structural information and enhancing selectivity in complex mixtures. nih.gov

Collision Cross Section (CCS) Measurements and Predictions

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of an ion. mdpi.commdpi.com This technique measures an ion's collision cross section (CCS), a value that reflects its three-dimensional structure. nih.gov The CCS value is a robust and characteristic physical property that can be used for confident compound identification, especially for distinguishing between isomers that have identical masses. mdpi.com

For this compound, CCS values can be predicted using computational methods. These predictions are valuable for tentative identification in the absence of an authentic analytical standard. uni.luuni.lu The predicted CCS values for various adducts of this compound provide a basis for comparison with experimental data obtained from IMS-MS analysis.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.10158 | 135.6 |

| [M+Na]⁺ | 181.08352 | 140.5 |

| [M-H]⁻ | 157.08702 | 137.8 |

| [M+NH₄]⁺ | 176.12812 | 155.8 |

| [M+K]⁺ | 197.05746 | 141.2 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from computational predictions. uni.luuni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Based on the spectra of similar carboxylic acids like propanoic acid and 2-methylpropanoic acid, the most prominent features would include: docbrown.infodocbrown.info

A very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info

A strong, sharp absorption peak between 1725-1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

C-H stretching vibrations from the methyl and methylene groups, typically appearing in the 3000-2850 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a compound provides information about its electronic transitions. Saturated carboxylic acids and ethers, such as this compound, lack extensive chromophores (i.e., conjugated π systems). Consequently, this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Any observed absorption would likely be weak and occur in the far-UV region (below 220 nm), corresponding to n → π* transitions of the carbonyl group. science-softcon.de

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. The experimental results are compared against the theoretical values calculated from its molecular formula, C₈H₁₄O₃. americanelements.comaaronchem.com This comparison serves to verify the compound's empirical formula and assess its purity.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 60.74% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 8.92% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 30.34% |

Table 2: Theoretical elemental composition of this compound (Molecular Formula: C₈H₁₄O₃, Molecular Weight: 158.19 g/mol). americanelements.comaaronchem.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

The structure of this compound contains at least two stereocenters: the carbon atom bearing the methyl group (C2 of the propanoic acid chain) and the carbon atom of the oxolane ring attached to the side chain (C2 of the oxolane ring). This chirality means that the molecule can exist as different stereoisomers (enantiomers and diastereomers), which will be optically active.

Chiroptical spectroscopy techniques are essential for studying these stereoisomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a pure enantiomer of this compound would show a characteristic curve, and its mirror-image enantiomer would produce an equal but opposite curve.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the molecule's three-dimensional structure. For chiral carboxylic acids, vibrational circular dichroism (VCD) in the infrared region is particularly powerful. nih.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration (R/S) of the stereocenters can be unambiguously determined. nih.gov These techniques are crucial for assessing the enantiomeric purity of a sample, which is vital in many biological and pharmaceutical contexts.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of 2-methyl-3-(oxolan-2-yl)propanoic Acid

The flexibility of this compound, arising from several rotatable bonds, means it can exist in numerous conformations. Molecular modeling is employed to identify the most stable of these three-dimensional arrangements, which in turn governs the molecule's physical properties and biological activity.

The key areas of conformational freedom in this molecule include the bond connecting the propanoic acid moiety to the oxolane (tetrahydrofuran) ring, the C-C bond of the propanoic acid backbone, and the orientation of the carboxylic acid group. Studies on similar carboxylic acids have shown that the carboxyl group typically prefers a syn conformation, where the O=C-O-H dihedral angle is close to 0°, due to greater stability. nih.gov However, the anti conformation (dihedral angle of approximately 180°) can also be present, particularly in solution where solvent interactions can play a significant role. nih.gov

Computational methods, such as molecular mechanics force fields (e.g., GAFF or MMFF), are used to perform systematic conformational searches. These searches generate a multitude of possible structures by rotating the flexible bonds. Subsequently, the energy of each conformation is calculated to identify the low-energy (and therefore more populated) states. For this compound, the lowest energy conformers would likely be characterized by specific orientations of the oxolane ring relative to the chiral center of the propanoic acid chain, minimizing steric hindrance.

Quantum Chemical Calculations

To gain a more accurate understanding of the molecule's properties, quantum chemical calculations are essential. These methods solve approximations of the Schrödinger equation to describe the electronic structure in detail.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules of this size. By calculating the electron density, DFT can provide valuable information about the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net

For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms of the carboxylic acid and the oxolane ring, while the LUMO would likely be centered on the carbonyl carbon of the carboxylic acid, which is an electrophilic site. The electrostatic potential (ESP) map, another output of DFT calculations, visually represents the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated using DFT) This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability. |

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental spectra for accurate signal assignment. researchgate.net

Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These calculations help in assigning the various peaks in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid and the C-O-C stretches of the oxolane ring. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table shows an example of how predicted spectroscopic data would be compared to experimental values.

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C | 178.5 | 179.2 |

| Oxolane C-O | 68.2 | 68.9 |

| IR | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1725 | 1710 |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical methods are crucial for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. researchgate.net

The activation energy of a reaction, which determines its rate, is the energy difference between the reactants and the transition state. By calculating these energies, computational chemists can predict the most likely reaction mechanism among several possibilities. acs.org For instance, in the esterification of the carboxylic acid group, theoretical calculations could elucidate the role of an acid catalyst and the precise geometry of the tetrahedral intermediate. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space

While molecular modeling can identify static low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules to mimic solution-phase conditions. mdpi.com

An MD simulation of this compound in water would reveal how the molecule tumbles and changes its shape, and how it interacts with the surrounding water molecules through hydrogen bonding. nih.gov This provides a more realistic understanding of the conformational space accessible to the molecule at a given temperature. youtube.com Analysis of the MD trajectory can yield information on the stability of different conformers and the timescales of transitions between them.

In Silico Screening and Molecular Docking Studies with Relevant Biological Targets

Given that many pharmaceuticals contain tetrahydrofuran (B95107) rings and carboxylic acid groups, it is plausible that this compound could interact with biological targets. researchgate.net In silico screening and molecular docking are computational techniques used to predict the binding of a small molecule (a ligand) to the active site of a protein. nih.gov

In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. ijper.org These studies can predict whether the molecule is likely to be an inhibitor or activator of a particular enzyme and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For example, docking studies could be performed against enzymes where carboxylic acids are known to bind, such as certain metabolic enzymes or receptors. researchgate.net

Table 3: Illustrative Molecular Docking Results This table provides a hypothetical example of docking scores for this compound against potential biological targets.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355 |

| DNA Gyrase | -7.2 | Asp73, Gly77 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related compounds, particularly derivatives of γ-butyrolactone. These studies provide a framework for understanding how structural modifications might influence the activity and properties of compounds featuring this core scaffold.

Research into the antifungal properties of α-methylene-γ-butyrolactone derivatives has utilized QSAR to elucidate key structural features governing their efficacy. In one such study, a series of novel α-methylene-γ-butyrolactone derivatives were synthesized and evaluated for their antifungal activity. nih.gov A statistically significant QSAR model was developed, revealing a strong correlation between the molecular structure and the fungicidal activity against Colletotrichum lagenarium. nih.gov The model, which demonstrated a high correlation coefficient (R² = 0.9824), indicated the importance of electronic effects of substituents on the aromatic ring for the observed biological activity. nih.gov

Similarly, another investigation focused on α-benzylidene-γ-lactone compounds and their antifungal activity against Botrytis cinerea. nih.gov The developed QSAR model showed a high predictive ability with a correlation coefficient (R²) of 0.961. nih.gov The structure-activity relationship analysis from this study highlighted that derivatives bearing electron-withdrawing substituents at the meta- or para-positions of the benzylidene moiety exhibited enhanced antifungal activity. nih.gov

Three-dimensional QSAR (3D-QSAR) studies on heterocycle-substituted α-methylene-γ-butyrolactones have further refined the understanding of the structural requirements for antifungal activity. nih.govacs.org These analyses have suggested that the introduction of bulky and negatively charged groups is favorable for enhancing the antifungal properties of these derivatives. nih.govacs.org Such findings are crucial for the rational design of new, more potent antifungal agents based on the γ-butyrolactone scaffold. nih.govacs.org

The following table summarizes key findings from QSAR studies on compounds structurally related to this compound, offering a glimpse into the types of structural modifications that could potentially influence its biological activity.

| Compound Class | Biological Activity | Key QSAR Findings | Correlation Coefficient (R²) |

| α-Methylene-γ-butyrolactone derivatives | Antifungal (Colletotrichum lagenarium) | Electronic effects of substituents on the benzene (B151609) ring are important for activity. | 0.9824 |

| α-Benzylidene-γ-lactone derivatives | Antifungal (Botrytis cinerea) | Electron-withdrawing substituents at the meta- or para-positions enhance activity. | 0.961 |

| Heterocycle-substituted α-methylene-γ-butyrolactones | Antifungal | Introduction of bulky and negatively charged groups is favorable for activity. | Not specified |

While these studies were not conducted on this compound itself, the principles and methodologies are applicable. A hypothetical QSAR or QSPR study on this specific compound would involve the calculation of various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors would then be statistically correlated with experimentally determined biological activities or physicochemical properties to develop a predictive model. Such a model could then be used to guide the synthesis of new derivatives with potentially enhanced or optimized activities and properties.

Analytical Method Development and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of 2-methyl-3-(oxolan-2-yl)propanoic acid from complex matrices. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging and often leads to poor peak shape and low sensitivity. researchgate.net Therefore, a crucial step in GC method development is derivatization.

Derivatization: To increase volatility and thermal stability, the carboxylic acid group is typically converted into a less polar ester. A common approach is methylation to form the corresponding fatty acid methyl ester (FAME). nih.gov This can be achieved using reagents like BF₃ in methanol (B129727) or by using an 8% (w/v) solution of HCl in a methanol/water mixture. nih.gov

Method Parameters: A validated GC method would involve optimizing several parameters. A flame ionization detector (FID) is commonly used for the analysis of fatty acids due to its universal response to organic compounds. researchgate.netnih.gov The separation is typically performed on a capillary column with a polar stationary phase, such as one modified with nitroterephthalic acid polyethylene (B3416737) glycol (FFAP) or a high-inertness polyethylene glycol (WAX-UI), which are suitable for analyzing free fatty acids or their esters. researchgate.netnih.gov

Below is a table outlining typical starting parameters for a GC-FID method development for the methyl ester of this compound.

| Parameter | Typical Setting | Purpose |

| Column | DB-FFAP or WAX-UI (30 m x 0.25 mm ID, 0.25 µm film) | Provides separation based on polarity. FFAP columns are specifically designed for fatty acid analysis. researchgate.netnih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. ubbcluj.ro |

| Detector (FID) Temp | 260 °C | Prevents condensation and ensures stable detector response. ubbcluj.ro |

| Carrier Gas | Nitrogen or Helium | Inert mobile phase to carry the analyte through the column. ubbcluj.ro |

| Flow Rate | 1.0 - 1.5 mL/min | Optimized for best separation efficiency. ubbcluj.ro |

| Oven Program | Start at 100 °C, ramp to 240 °C at 10 °C/min | A temperature gradient is used to elute compounds with different boiling points effectively. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. ubbcluj.ro |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for analyzing non-volatile and thermally sensitive compounds like this compound without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

RP-HPLC Method: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a moderately polar compound like this compound, a C18 column is a standard choice. pensoft.netpensoft.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netpensoft.net The pH of the buffer is a critical parameter; for a carboxylic acid, maintaining the pH below its pKa (typically around 3-5) suppresses the ionization of the carboxyl group, leading to better retention and improved peak shape on a reversed-phase column. pensoft.netpensoft.net

The following table details typical parameters for an RP-HPLC method.

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) | Standard nonpolar stationary phase for reversed-phase separations. researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses ionization of the analyte. researchgate.net |

| Elution Mode | Isocratic | A constant mobile phase composition is used for simpler method development. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. researchgate.net |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. researchgate.net |

| Detection | UV/VIS at 210-225 nm | Detection at low wavelengths is necessary as the carboxyl group is a weak chromophore. researchgate.net |

This compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is critical in pharmaceutical and biological studies, as different stereoisomers can have distinct activities. Chiral chromatography is the primary technique for this purpose.

There are two main strategies for chiral separation via HPLC:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach, where the racemic mixture is injected directly onto a column containing a chiral selector. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used. Another option includes protein-based columns, such as those with alpha 1-acid glycoprotein, which have been used for resolving other racemic propanoic acids. nih.gov

Indirect Separation via Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like C18). mdpi.com For example, a racemic alcohol can be esterified with an enantiomerically pure acid to form diastereomeric esters that are separable by HPLC. mdpi.com A similar principle could be applied to this compound by converting it to an amide or ester using a chiral amine or alcohol.

Capillary electrophoresis (CE) is another powerful technique for enantiomeric separation, often utilizing chiral selectors like cyclodextrins added to the background electrolyte. jiangnan.edu.cnmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The inherent structure of 2-methyl-3-(oxolan-2-yl)propanoic acid, featuring a chiral center at the methyl-substituted carbon and another at the point of attachment to the oxolane (tetrahydrofuran) ring, suggests its potential as a chiral building block. However, specific examples of its utilization in the asymmetric construction of complex molecules or natural products are not prominently documented in peer-reviewed literature.

Asymmetric Construction of Chiral Scaffolds

There is no specific information available in the scientific literature detailing the use of this compound for the asymmetric construction of chiral scaffolds. While the synthesis of various chiral propanoic acid derivatives and molecules containing tetrahydrofuran (B95107) moieties is an active area of research, studies specifically employing this compound have not been identified.

Incorporation into Natural Product Synthesis Efforts

A review of the literature did not yield specific instances where this compound has been incorporated as a key fragment in the total synthesis of natural products. Synthetic chemists often utilize fragments with furan (B31954) or tetrahydrofuran rings, but the specific application of this particular substituted propanoic acid remains undocumented in available research.

Role in the Synthesis of Chemical Intermediates and Specialty Chemicals

While its structure suggests potential as a precursor, there is a lack of specific published research detailing the role of this compound in the synthesis of widely used chemical intermediates or specialty chemicals. Its derivatives, such as hydrazides, have been synthesized in laboratory settings, but their broader industrial or synthetic applications are not established.

Precursor in the Development of Novel Functional Materials and Polymers

No published studies were found that describe the use of this compound as a monomer or precursor for the development of novel functional materials or polymers. The carboxylic acid and the oxolane ring are functional groups that could potentially be used in polymerization reactions, but this application has not been reported in the available scientific literature.

Design and Synthesis of Advanced Chemical Probes and Tools for Research

There is no information available in the scientific literature regarding the use of this compound in the design and synthesis of advanced chemical probes or other molecular tools for research purposes.

Biochemical and Enzymatic Research Applications of 2 Methyl 3 Oxolan 2 Yl Propanoic Acid

Substrate for Enzymatic Reactions and Pathway Elucidation

There is no available research documenting the use of 2-methyl-3-(oxolan-2-yl)propanoic acid as a substrate for any specific enzymatic reactions. Consequently, its role in the elucidation of metabolic pathways has not been described in the scientific literature.

Investigation of Enzyme-Substrate Interactions and Kinetics

No studies have been found that investigate the interactions between this compound and any enzyme. As a result, there is no kinetic data or information on its binding mechanisms.

Role as a Metabolite in Biological Systems and Metabolic Pathway Analysis

There is no evidence to suggest that this compound is a known metabolite in any biological system. Its presence has not been reported in any metabolic pathway analyses or metabolomics studies.

Utilization in Cell Culture Studies and Metabolic Profiling

No published research indicates the use of this compound in cell culture studies. Furthermore, it has not been identified as a metabolite in any metabolic profiling investigations.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity and Transformational Pathways

The known reactivity of 2-methyl-3-(oxolan-2-yl)propanoic acid is primarily dictated by its constituent functional groups: the carboxylic acid and the ether linkage within the tetrahydrofuran (B95107) (THF) ring. However, future research could unearth novel chemical transformations by exploring the interplay between these groups and by applying modern catalytic methods.

One promising area is the selective activation of C–H bonds. The THF ring possesses multiple C–H bonds that are traditionally considered unreactive. However, the development of advanced transition-metal catalysts, particularly those based on rhodium, has enabled the catalytic asymmetric C–H activation of tetrahydrofuran. acs.orgemory.eduresearchgate.netscispace.com Applying such catalysts to this compound could lead to the site-selective introduction of new functional groups, creating a library of novel derivatives that would be otherwise difficult to synthesize. Furthermore, metal-free strategies, such as using photoredox catalysis to generate bromine radicals, have been shown to selectively functionalize the α-C–H bond of THF, opening another green and efficient pathway for derivatization. rsc.org

The interaction between the carboxylic acid and the THF ring also warrants investigation. Under strong acid conditions, similar compounds like tetrahydrofuran-2-carboxylic acids are known to undergo decarbonylation to form stable oxonium ions. acs.org A detailed study of this process for the title compound could reveal interesting mechanistic insights and provide access to highly reactive intermediates for further synthesis. Intramolecular reactions, such as acid-catalyzed ring-opening or rearrangements, could also lead to novel molecular scaffolds. While intramolecular hydrogen bonding between a γ-hydroxy group and a carboxylic acid may be weak in aqueous solutions, exploring these interactions in non-polar solvents could influence conformational preferences and reactivity. acs.org

Development of Highly Efficient and Sustainable Synthetic Methodologies

The practical utility of any chemical compound is intrinsically linked to the efficiency and sustainability of its synthesis. Future research should focus on developing methodologies for the synthesis of this compound that are stereoselective, atom-economical, and utilize renewable resources.

Asymmetric Synthesis: The molecule contains at least two stereocenters, meaning four stereoisomers are possible. Developing asymmetric syntheses to access each of these isomers in high enantiomeric and diastereomeric purity is a significant goal. Numerous modern methods for the asymmetric synthesis of substituted tetrahydrofurans have been developed, including organocatalytic double Michael additions and Brønsted base-catalyzed (3+2) annulations of cyclopropanes with aldehydes. researchgate.netthieme-connect.com Adapting these strategies could provide a direct and highly selective route to the core structure. One-pot reaction sequences, such as asymmetric allylboration followed by a cyclization cascade, also represent a powerful approach to building substituted tetrahydrofurans with excellent stereocontrol. acs.org

Sustainable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. Furfural, a platform chemical derived from lignocellulosic biomass, can be converted into furancarboxylic acids. Catalytic reduction and hydrogenation of these furan-based precursors can yield tetrahydrofuran-2-carboxylic acid derivatives, providing a direct pathway from biomass to the core structure of the target molecule. d-nb.info Research into efficient catalytic systems for this transformation would significantly enhance the sustainability of its production.

Advanced In Silico Predictions and Machine Learning Applications in Compound Research

Computational chemistry and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the pace of discovery. acs.orgnih.gov

In Silico Property Prediction: Before embarking on extensive laboratory work, a range of physicochemical and pharmacokinetic properties (ADMET - Adsorption, Distribution, Metabolism, Excretion, and Toxicity) can be predicted using computational models.

| Predicted Property | Method/Software | Relevance |

| pKa | Computational pKa predictors | Determines ionization state at physiological pH, crucial for biological activity and formulation. |

| LogP | Algorithms (e.g., XLogP3) | Predicts lipophilicity, which influences membrane permeability and solubility. |

| Aqueous Solubility | QSPR models | Essential for assessing bioavailability and suitability for biological assays. |

| Metabolic Stability | Models trained on metabolic data | Predicts susceptibility to enzymatic degradation, a key factor in drug development. |

| Potential Toxicity | DEREK Nexus, TOPKAT | Flags potential toxicophores or undesirable interactions early in the research process. |

Machine Learning for Reactivity and Synthesis: Machine learning is emerging as a powerful tool for predicting the outcomes of chemical reactions with remarkable accuracy. arocjournal.commedium.com By training neural networks on vast databases of known reactions, ML models can predict the major product of a reaction, identify potential side products, and even suggest optimal reaction conditions. researchgate.netacs.org For this compound, ML could be used to:

Screen virtual libraries of catalysts for novel C-H functionalization reactions.

Predict the stereochemical outcome of asymmetric syntheses.

Design multi-step synthetic pathways by identifying the most efficient sequence of reactions.

Integration with Systems Biology and Multi-Omics Research Paradigms

Should this compound or its derivatives show biological activity, a systems biology approach would be essential to comprehensively understand its mechanism of action. Rather than focusing on a single molecular target, systems biology investigates the effect of a compound on the entire biological system. This is achieved through the integration of multiple "omics" datasets.

Genomics: To identify any genetic predispositions that might influence the response to the compound.

Transcriptomics (RNA-seq): To measure how the compound alters the expression levels of all genes in a cell, providing clues about the pathways being affected.

Proteomics: To quantify changes in the cellular protein landscape, identifying which proteins are up- or down-regulated upon treatment.

Metabolomics: To analyze the global changes in small-molecule metabolites, revealing the compound's impact on cellular metabolism.

Integrating these large-scale datasets requires sophisticated bioinformatics tools and can reveal the compound's primary targets, off-target effects, and downstream consequences. This holistic view is critical for modern drug discovery and for understanding the complex interactions between small molecules and biological networks.

Emerging Applications in Novel Chemical and Biological Systems

The unique structural features of this compound suggest several potential applications in diverse scientific fields.

Polymer Science: Tetrahydrofuran itself is a monomer used to produce polytetrahydrofuran (PTHF), a versatile polyether. silvarigroup.comlaballey.com The title compound, with its carboxylic acid functionality, could be explored as a novel monomer or co-monomer for creating functional polyesters or polyamides. The THF ring in the side chain could impart unique properties to the polymer backbone, such as altered flexibility, thermal stability, or biodegradability. Post-polymerization modification strategies, akin to thiol-ene reactions on unsaturated PTHF backbones, could also be envisioned to further functionalize polymers derived from this monomer. mdpi.com

Asymmetric Catalysis: Chiral carboxylic acids have emerged as highly effective ligands and organocatalysts in a wide range of asymmetric transformations. researchgate.netnih.gov They can coordinate to metal centers to create a chiral environment, enabling enantioselective C-H activation and other valuable reactions. researchgate.netacs.org The stereochemically defined structure of this compound makes it an interesting candidate for exploration as a new chiral ligand. The THF moiety's oxygen atom could potentially act as an additional coordinating site, creating a bidentate ligand with unique stereoelectronic properties.

Drug Discovery and Chemical Biology: The tetrahydrofuran ring is a common motif in a vast number of biologically active natural products, including polyketides, acetogenins, and terpenes. researchgate.netmdpi.comwikipedia.org These compounds exhibit a wide range of activities, including anticancer, antimicrobial, and antiviral properties. For instance, the bis-THF moiety is a critical component of the potent HIV protease inhibitor Darunavir, where the ether oxygens form crucial hydrogen bonds with the enzyme's backbone. nih.gov Given this precedent, this compound serves as a valuable scaffold for the synthesis of new potential therapeutic agents and chemical probes to investigate biological processes.

Q & A

Basic Questions

Q. How can the structural identity of 2-methyl-3-(oxolan-2-yl)propanoic acid be confirmed experimentally?

- Methodology : Use spectroscopic techniques such as NMR (¹H and ¹³C) to confirm the methyl group (δ ~1.2 ppm), oxolane ring protons (δ ~1.5–3.5 ppm), and carboxylic acid proton (δ ~10–12 ppm). FT-IR can verify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₄O₃, MW 158.20) .

- Reference Standards : Compare retention times in HPLC or GC with commercially available standards (e.g., PubChem CID 10931706) .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Storage : Keep at room temperature in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture due to hygroscopicity .

- Safety : Use PPE (gloves, goggles) and fume hoods. Follow general carboxylic acid handling guidelines: neutralize spills with sodium bicarbonate and dispose of waste via approved chemical protocols .

Q. How does the oxolane ring influence the compound’s solubility and reactivity?

- Solubility : The oxolane (tetrahydrofuran derivative) enhances solubility in polar aprotic solvents (e.g., THF, DMSO) but reduces water solubility due to hydrophobic alkyl chains. Experimental logP values can be predicted using computational tools (e.g., ChemAxon) .

- Reactivity : The oxolane ring may participate in hydrogen bonding or act as a directing group in nucleophilic substitutions, influencing regioselectivity in reactions .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to control stereochemistry at the C2 and C3 positions .

- Stereochemical Analysis : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use software (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes or receptors. Focus on the carboxylic acid moiety for hydrogen bonding and the oxolane ring for hydrophobic interactions .

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments using GROMACS or AMBER .

Q. What analytical methods are optimal for detecting impurities in synthesized batches?

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (210–254 nm) and MS/MS fragmentation to identify by-products (e.g., esterification derivatives or oxidized forms) .

- Quantitative NMR (qNMR) : Use deuterated solvents (DMSO-d₆) and internal standards (e.g., TMS) to quantify impurities at <0.1% levels .

Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

- Case Study : Compare with 2,2-difluoro-3-(oxolan-2-yl)propanoic acid (CID 105438515). Fluorination increases electronegativity, lowering pKa (~2.8 vs. ~4.5 for the parent compound) and enhancing metabolic stability. Assess via potentiometric titration and in vitro microsomal assays .

Q. What experimental approaches resolve contradictions in dimerization behavior of carboxylic acid derivatives?

- Thermodynamic Studies : Measure dimerization constants (Kdim) via vapor-phase osmometry or calorimetry. For this compound, compare with propanoic acid systems to assess steric effects from the oxolane ring .

- DFT Calculations : Model hydrogen-bonding networks to explain deviations from ideal dimerization (e.g., B3LYP/6-31G* level) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.